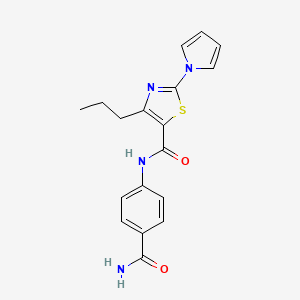

N-(4-carbamoylphenyl)-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Description

N-(4-carbamoylphenyl)-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a thiazole-carboxamide derivative characterized by a 4-propyl-substituted thiazole core, a 1H-pyrrol-1-yl group at position 2, and a 4-carbamoylphenyl moiety attached via the carboxamide linkage.

Properties

Molecular Formula |

C18H18N4O2S |

|---|---|

Molecular Weight |

354.4 g/mol |

IUPAC Name |

N-(4-carbamoylphenyl)-4-propyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C18H18N4O2S/c1-2-5-14-15(25-18(21-14)22-10-3-4-11-22)17(24)20-13-8-6-12(7-9-13)16(19)23/h3-4,6-11H,2,5H2,1H3,(H2,19,23)(H,20,24) |

InChI Key |

KCXJOOKDKCIPSB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Thiazole Core Formation

The Hantzsch thiazole synthesis is commonly employed, utilizing α-keto esters and thioamides.

Example Protocol (Adapted from):

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1. Cyclization | Thioacetamide, ethyl 2-chloro-4,4,4-trifluoroacetoacetate, acetonitrile, 70°C, 3 hrs | 75.4% |

| 2. Hydrolysis | 40% NaOH, 55°C, 1 hr | 98.7% |

| 3. Acidification | HCl (pH 2), filtration | 90.8% |

Modifications for Target Compound:

Pyrrole Substitution

Post-thiazole formation, the pyrrole group is introduced.

-

React 4-propyl-2-bromo-1,3-thiazole-5-carboxylic acid with pyrrole in the presence of CuI and K₂CO₃ in DMF at 110°C for 24 hrs.

-

Yield: ~65% after column chromatography (silica gel, ethyl acetate/hexane).

Activation of Carboxylic Acid

The carboxylic acid is converted to an acyl chloride or activated ester for amidation.

| Activation Method | Conditions | Yield |

|---|---|---|

| Thionyl chloride | Reflux in 1,2-dichloroethane, 35°C, 3–5 hrs | 95% |

| Triphosgene | Toluene, DMF, 50°C, 1.25 hrs | 89% |

Amidation with 4-Aminobenzamide

The final step couples the activated thiazole with 4-aminobenzamide.

-

Dissolve 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl chloride (1 eq) in anhydrous THF.

-

Add 4-aminobenzamide (1.2 eq) and triethylamine (2 eq) dropwise at 0°C.

-

Stir at room temperature for 12 hrs.

-

Purify via recrystallization (ethanol/water).

-

Yield: 82%

-

Purity: >98% (HPLC)

Alternative Routes

One-Pot Thiazole Formation and Amidation

A streamlined approach combining thiazole synthesis and amidation:

-

React ethyl 2-chloroacetoacetate with thioacetamide and pyrrole in acetonitrile.

-

Hydrolyze in situ with NaOH.

-

Directly couple with 4-aminobenzamide using EDCl/HOBt.

-

Yield: 70% (over three steps)

Critical Analysis of Methodologies

Yield Optimization

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic or basic conditions.

Major Products

Oxidation: Pyrrole-2,5-diones and other oxidized derivatives.

Reduction: Alcohols and amines.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Anticancer Activity

Research indicates that N-(4-carbamoylphenyl)-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide may exhibit significant anticancer properties. Preliminary studies suggest that modifications to the thiazole or pyrrole rings can greatly influence their binding efficacy to proteins involved in cancer progression.

A comparative analysis with structurally similar compounds reveals that derivatives of thiazole and pyrrole often demonstrate varying levels of cytotoxicity against cancer cell lines. For instance, compounds with similar structural motifs have shown promising results against breast cancer cell lines, indicating a potential pathway for developing effective anticancer agents .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Thiazole derivatives have been extensively studied for their ability to combat bacterial infections, as they can interact with bacterial enzymes or disrupt cellular processes. The presence of the pyrrole moiety may enhance this activity by providing additional modes of action against pathogens .

Case Study 1: Anticancer Screening

In a study focused on thiazole derivatives, compounds similar to this compound were evaluated for their anticancer activity against various human cancer cell lines. The results indicated that specific modifications to the thiazole ring could lead to enhanced cytotoxic effects, particularly against estrogen receptor-positive breast adenocarcinoma cells (MCF7) using the Sulforhodamine B assay .

Case Study 2: Antimicrobial Evaluation

Another study assessed the antimicrobial efficacy of thiazole-based compounds against both Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited significant antibacterial activity, suggesting that this compound could be developed into effective antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the target’s activity or function. This interaction can modulate various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

N-(4-chlorophenyl)-4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Structural Differences :

- Substituents : Replaces the 4-carbamoylphenyl group with a 4-chlorophenyl moiety and substitutes the 4-propyl chain with ethyl.

- Physicochemical Properties: Molecular weight: 331.82 g/mol logP: 4.72 (indicative of high lipophilicity due to the chloro group) Hydrogen bond donors/acceptors: 1/3 (lower polarity compared to the carbamoyl analog) .

Implications :

- The chloro substituent increases lipophilicity, which may enhance membrane permeability but reduce solubility.

- Reduced hydrogen-bonding capacity (vs. carbamoyl) could impact target binding affinity in biological systems.

N-[3-(Dimethylamino)propyl]-5-isopropyl-1,3-thiazole-4-carboxamide Analogs

Structural Differences :

Implications :

- The dimethylamino group increases basicity and solubility in acidic environments.

Triazole- and Pyrazole-Carboxamide Derivatives

Examples :

- N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide : Substitution of thiazole with triazole and inclusion of cyclopropyl/methoxyphenyl groups alters electronic properties and ring geometry .

- N-(4-chlorophenyl)-1-phenyl-5-[(2-thienylcarbonyl)amino]-1H-pyrazole-4-carboxamide: Pyrazole core with thienyl substituents introduces sulfur-based π-π interactions .

Implications :

- Heterocycle choice (thiazole vs. triazole/pyrazole) influences binding to targets like enzymes or receptors due to differences in aromaticity and hydrogen-bonding patterns.

Data Tables

Table 1: Physicochemical Comparison of Thiazole-Carboxamide Derivatives

*Estimated based on structural analogs. †Predicted using fragment-based methods. ‡Higher due to alkylamino groups.

Research Findings and Implications

- Substituent Effects :

- Carbamoyl vs. Chlorophenyl : The carbamoyl group enhances polarity (logP ~3.5 vs. 4.72), favoring solubility but possibly limiting blood-brain barrier penetration .

- Propyl vs. Ethyl/Isopropyl : Longer alkyl chains (propyl) increase molecular weight and lipophilicity marginally compared to ethyl, while branched isopropyl groups add steric hindrance .

- Biological Relevance :

- Thiazole-carboxamides are explored for antimicrobial and kinase inhibitory activities, where substituent polarity and hydrogen-bonding capacity critically influence target engagement .

Biological Activity

N-(4-carbamoylphenyl)-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound notable for its structural features, which include a thiazole ring, a pyrrole moiety, and a carbamoylphenyl group. These characteristics suggest potential biological activities that merit detailed exploration.

Structural Characteristics

The compound's structure can be broken down into key components:

- Thiazole Ring : Known for diverse pharmacological properties, including antimicrobial and anticancer activities.

- Pyrrole Moiety : Associated with various biological functions and has been linked to antitubercular and anti-inflammatory activities.

- Carbamoyl Group : Enhances solubility and may influence the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antimicrobial Activity : Compounds containing thiazole and pyrrole rings have shown effectiveness against various pathogens, including Mycobacterium tuberculosis. In studies, derivatives have demonstrated minimum inhibitory concentrations (MIC) ranging from 12.5 to 100 μg/mL against the H37Rv strain of M. tuberculosis .

- Anticancer Activity : Preliminary studies suggest that structural modifications can significantly enhance anticancer properties. For instance, related compounds have shown IC50 values comparable to established chemotherapeutics like doxorubicin .

- Anti-inflammatory Effects : The thiazole derivatives have been recognized for their anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines .

Antimycobacterial Activity

A comprehensive study evaluated the antimycobacterial activity of pyrrolyl thiadiazoles, revealing that compounds closely related to this compound exhibited significant inhibitory effects on M. tuberculosis. The results indicated that specific substituents on the thiazole and pyrrole rings enhance activity against mycobacterial growth .

| Compound | MIC (μg/mL) | pMIC |

|---|---|---|

| 4b | 12.5 | 4.903 |

| 5b | 12.5 | 4.903 |

| 4d | 25 | 4.602 |

| 8a | 25 | 4.602 |

Anticancer Studies

In vitro studies on various cancer cell lines demonstrated that derivatives of the compound inhibited cell proliferation effectively:

- Compounds with IC50 values below 10 µM were identified as promising candidates for further development in cancer therapy.

- Notably, some derivatives showed significant apoptosis induction in cancer cells, suggesting mechanisms that warrant further investigation .

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with specific protein targets involved in disease progression:

- Binding Affinity Studies : Initial docking studies indicate potential interactions with proteins implicated in cancer and immune responses.

- Electrophilic Substitution Reactions : The reactivity of the thiazole and pyrrole rings may lead to modified biological activities through structural alterations .

Q & A

Q. Basic Analytical Characterization

- HPLC-MS : For purity assessment (>95%) and detection of residual solvents or byproducts. Reverse-phase C18 columns with acetonitrile/water gradients are standard .

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., pyrrole protons at δ 6.2–6.8 ppm, thiazole C=S at ~165 ppm) .

- Elemental Analysis : Validate molecular formula (C₁₈H₁₉N₅O₂S) and stoichiometry .

What biological targets or mechanisms are hypothesized for this compound based on its structural analogs?

Advanced Biological Inquiry

The thiazole-carboxamide scaffold is associated with kinase inhibition (e.g., Src-family kinases) . Key hypotheses:

- Enzyme Inhibition : The carboxamide group may interact with ATP-binding pockets in kinases, while the pyrrole moiety enhances hydrophobic interactions .

- Selectivity Screening : Test against kinase panels (e.g., EGFR, VEGFR) using enzymatic assays (IC₅₀ determination) and compare with dasatinib-like analogs .

How can researchers resolve contradictions in reported biological activity data for structurally similar thiazole derivatives?

Q. Advanced Data Analysis

- SAR Studies : Systematically vary substituents (e.g., propyl chain length, pyrrole substitution) and assess activity trends. For example, fluorinated aryl groups in analogs showed enhanced potency in enzyme assays .

- Docking Simulations : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and validate discrepancies between in vitro and in silico results .

What strategies mitigate the low aqueous solubility of this compound in in vitro assays?

Q. Basic Formulation Approach

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance solubility without cytotoxicity .

- Salt Formation : Explore hydrochloride or trifluoroacetate salts, as seen in related carboxamide derivatives .

How do modifications to the propyl or pyrrole groups affect the compound’s bioactivity?

Q. Advanced SAR Exploration

- Propyl Chain : Shortening to ethyl may reduce steric hindrance, improving binding affinity. Conversely, elongation to butyl could enhance membrane permeability .

- Pyrrole Substitution : Electron-withdrawing groups (e.g., fluorine at para position) increase metabolic stability, as demonstrated in fluorinated triazole analogs .

What preclinical toxicity assays are recommended before advancing this compound to in vivo studies?

Q. Advanced Safety Profiling

- Cytotoxicity : MTT assays on HEK293 or HepG2 cells to assess IC₅₀ values .

- hERG Inhibition : Patch-clamp assays to evaluate cardiac risk, critical for kinase-targeting compounds .

- Microsomal Stability : Test hepatic metabolism using liver microsomes to predict in vivo clearance .

Are there potential cross-disciplinary applications for this compound beyond its primary biological target?

Q. Hyphetical Advanced Applications

- Materials Science : The conjugated thiazole-pyrrole system could serve as a ligand for metal-organic frameworks (MOFs) or photovoltaic materials .

- Catalysis : Explore use as a ligand in asymmetric catalysis, leveraging its chiral carboxamide group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.